molecular formula C17H32N4O7 B126510 Calteridol CAS No. 120041-08-9

Calteridol

Cat. No. B126510
M. Wt: 404.5 g/mol
InChI Key: IQUHNCOJRJBMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calteridol is a tetraazacyclododecane-1,4,7-triacetic acid derivative . It is also known as H3HP-DO3A . The molecular formula of Calteridol is C34H58Ca3N8O14 .


Synthesis Analysis

The synthesis of Calteridol involves reacting a compound represented by a specific chemical formula with gadoteridol and a decomplexing agent to obtain teridol. This teridol is then reacted with calcium ions to obtain Calteridol .


Molecular Structure Analysis

The molecular structure of Calteridol is complex, with a molecular weight of 923.1 g/mol . It contains hydrogen bond donor and acceptor counts of 2 and 22 respectively, and has a rotatable bond count of 10 .


Physical And Chemical Properties Analysis

Calteridol has a molecular weight of 923.1 g/mol and a molecular formula of C34H58Ca3N8O14 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 22. It also has a rotatable bond count of 10 .

Scientific Research Applications

Lipidomics in Clinical Research

Lipidomics, the large-scale study of lipids in biological systems, has been increasingly used in clinical research for disease prediction and detection. Its application is crucial for understanding lipid-related diseases and drug discovery, including drugs like Calteridol. For instance, Hyötyläinen and Orešic (2015) reviewed the complete clinical lipidomics workflow, emphasizing the sensitivity of measured lipid levels to various factors and the importance of lipidomics in investigating diseases and drug efficacy (Hyötyläinen & Orešic, 2015).

Shotgun Lipidomics

Shotgun lipidomics, an advanced electrospray ionization mass spectrometric analysis, is vital for lipidomic applications. Han and Gross (2005) highlighted this technique's role in studying cellular lipidomes and elucidating disease processes, which is essential for understanding the pharmacodynamics of drugs like Calteridol (Han & Gross, 2005).

Lipidomics in Drug Discovery

Lipidomics also plays a significant role in drug discovery, aiding in the study of disease mechanisms, biomarker identification, and understanding the off-target effects of drugs. Vihervaara, Suoniemi, and Laaksonen (2014) discussed how lipidomics could be utilized to identify deviations in metabolic pathways, which is critical for drugs like Calteridol (Vihervaara, Suoniemi, & Laaksonen, 2014).

Lipidomics and Cellular Lipidomes

Lipidomics enables precise identification and quantification of alterations in cellular lipidomes, a critical aspect for understanding how drugs interact at the cellular level. Han and Gross (2003) provided insights into how electrospray ionization mass spectrometry (ESI/MS) has facilitated lipidomic studies, offering a bridge to understanding drug effects at the lipid level (Han & Gross, 2003).

Lipidomics in Biomarker Discovery

Discovering biomarkers of diseases in clinical chemistry through lipidomics can also influence the application of drugs like Calteridol. Zhao, Cheng, and Lin (2014) reviewed the application of lipidomics in disease study, which helps in understanding drug efficacy and disease pathology (Zhao, Cheng, & Lin, 2014).

Lipidomics and MALDI-MS Imaging

Matrix-assisted laser desorption ionisation (MALDI) mass spectrometry imaging, used in lipidomic studies, can be significant in the context of drugs like Calteridol. Hart et al. (2011) described the application of MALDI-MS in analyzing lipids in human skin, which can be relevant to understanding drug interactions with human tissues (Hart et al., 2011).

Lipidomics: Biomedical Sciences Applications

Lipidomics has vital applications in biomedical sciences, including its use in understanding the effects of pharmaceutical compounds. Yang and Han (2016) provided an update on lipidomics techniques and their applications in health and disease, relevant for understanding Calteridol's implications (Yang & Han, 2016).

Safety And Hazards

When handling Calteridol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHNCOJRJBMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275657, DTXSID80861257
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calteridol

CAS RN

120041-08-9
Record name 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,4,7,10-Tetraazacyclododecane-4,7,10-triacetic acid tri-t-butyl ester (129 mg, 0.25 mmol) (Example 22(a) ) was dissolved in dimethylformamide. Sodium iodide (7.5 mg, 0.5 mmol), triethylamine (76 mg, 0.75 mmol) and 3-chloro-2-propanol (48 mg, 0.5 mmol) were added to the stirred mixture at ambient temperature. The mixture was stirred for 4 hours at ambient temperature, the temperature was then raised to 100° C. and kept there for 2 hours. The solvent was evaporated, and the residue was dissolved in dichloromethane (2 ml) and washed with water (1 ml). Trifluoroacetic acid (2 ml) was added to the organic phase and the mixture was stirred at ambient temperature for 1 hour. The solvents were evaporated and the residue dissolved in water (4 ml). The aqueous solution was washed with ether (5×2 ml). The aqueous solution was acidified, the water was evaporated, and the title compound was isolated as a hygroscopic white powder. Yield 75 mg (74%) The structure was confirmed by 1HNMR and 13CNMR.
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.5 mg
Type
reactant
Reaction Step Two
Quantity
76 mg
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 194.0 g (0.56 mol) of 15 in 450 mL of water is added sufficient NaOH to adjust the pH to 12.0 to 12.5 (the temperature is maintained below 30° C. during the addition). Propylene oxide (65 g, 1.12 mols) is added to the basic solution. After 6 hours at ambient temperature the excess propylene oxide and solvent is removed under reduced pressure. The product is precipitated from a minimal amount of methanol to afford 16 in 96% yield.
Name
Quantity
194 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calteridol
Reactant of Route 2
Reactant of Route 2
Calteridol
Reactant of Route 3
Reactant of Route 3
Calteridol
Reactant of Route 4
Reactant of Route 4
Calteridol
Reactant of Route 5
Reactant of Route 5
Calteridol
Reactant of Route 6
Calteridol

Citations

For This Compound
55
Citations
AY Olukotun, JR Parker, MJ Meeks… - Journal of Magnetic …, 1995 - Wiley Online Library
… 0.25 mmol/L calteridol calcium, and 0.01 mol/L tromethamine. The calcium salt calteridol functions as a scavenging agent. Tromethamine (trisl is a buffer. Neither excipient substantially …
Number of citations: 39 onlinelibrary.wiley.com
VM Runge, JE Kirsch, VJ Burke… - Journal of Magnetic …, 1992 - Wiley Online Library
Twelve patients with a high suspicion of brain metastases by previous clinical or radiologic examinations were studied in a phase III investigation with magnetic resonance (MR) …
Number of citations: 119 onlinelibrary.wiley.com
A Othman - 2006 - etheses.dur.ac.uk
… The tetra-decahydrate and tetradihydrate of calteridol calcium are examples of this type of hydrates. Calteridol calcium is used as a chelating excipient in a parenteral formulation which …
Number of citations: 2 etheses.dur.ac.uk
GH Zoarski, RB Lufkin, WG Bradley… - American journal …, 1993 - Am Soc Neuroradiology
… Each vial contained a formulation of (per milliliter) 0.5 mmol of gadoteridol, 0.01 mmol of Tris, and 0.00025 mmol of calteridol calcium. The Tris buffer was added to maintain pH at 7 .4; …
Number of citations: 17 www.ajnr.org
GH ZOARSKI, JR PARKER, RB LUFKIN… - Investigative …, 1992 - journals.lww.com
… Twentymilliliter vials contained a formulation of 0.5 mmol/mL gadoteridol, 0.01 mmol/mL TRIS, and 0,00025 mmol/mL calteridol calcium. The TRIS buffer maintains pH at 74, whereas …
Number of citations: 4 journals.lww.com
WS Ball Jr, SN Nadel, RA Zimmerman, SE Byrd… - Radiology, 1993 - pubs.rsna.org
A phase III open-label clinical trial was conducted at 11 institutions to determine the safety and efficacy of gadoteridol in children suspected of having neurologic disease. One hundred …
Number of citations: 25 pubs.rsna.org
JH Wible Jr, KP Galen, JK Wojdyla - Investigative Radiology, 2001 - journals.lww.com
… This formulation contained 279.3 mg/mL gadoteridol, 0.23 mg/mL calteridol calcium, 1.21 mg/mL tromethamine, and water for injection. Gadodiamide injection (Omniscan ® ) is a …
Number of citations: 14 journals.lww.com
H Gries - Contrast agents I: magnetic resonance imaging, 2002 - Springer
… As an additive, the calcium salt of the calcium chelate of the ligand (calteridol) is used in the pharmaceutical formulation, prepared by treatment of the ligand 1,4,7-triscarboxymethyl-10-(…
Number of citations: 90 link.springer.com
HG Brittain, KR Morris… - … in pharmaceutical solids, 2018 - taylorfrancis.com
… is also known as calteridol calcium, and is used as a … shown in Figure 15 for the two hydrates of calteridol calcium. … moles of water per mole of calteridol (the theoretical water content is …
Number of citations: 50 www.taylorfrancis.com
JH Wible Jr, MR Hynes - Radiology, 2004 - pubs.rsna.org
PURPOSE: To measure serum calcium concentration with three different analytic methods after administration of gadoversetamide and three other gadolinium chelates in dogs. …
Number of citations: 17 pubs.rsna.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.